3-Chloro-1-cyclohexylindazole
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Overview
Description
3-Chloro-1-cyclohexylindazole is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of a chlorine atom at the third position and a cyclohexyl group at the first position of the indazole ring makes this compound unique. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-cyclohexylindazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride are reacted in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol . This method yields the desired indazole derivative in good yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-cyclohexylindazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom at the third position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted indazole derivatives.
Scientific Research Applications
3-Chloro-1-cyclohexylindazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 3-Chloro-1-cyclohexylindazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, it may interact with voltage-gated ion channels or neurotransmitter receptors, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1-phenylindazole
- 3-Chloro-1-methylindazole
- 1-Cyclohexylindazole
Uniqueness
3-Chloro-1-cyclohexylindazole is unique due to the presence of both a chlorine atom and a cyclohexyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development .
Biological Activity
3-Chloro-1-cyclohexylindazole is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that includes a chlorine atom and a cyclohexyl group attached to an indazole core. This combination is believed to contribute to its distinct biological activity. The molecular formula is C13H14ClN, with a molecular weight of approximately 235.71 g/mol .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the areas of:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections .
- Anticancer Properties : Investigations into its anticancer effects have shown promise, with indications that it may inhibit the growth of certain cancer cell lines .
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the indazole moiety may interact with various molecular targets within cells, including enzymes and receptors involved in cell signaling pathways. Such interactions could lead to alterations in cellular functions, contributing to its antimicrobial and anticancer activities.
Antimicrobial Studies
A study conducted on the antimicrobial activity of this compound involved testing against several bacterial strains. The results indicated:
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 12 | 64 µg/mL |
Pseudomonas aeruginosa | 10 | 128 µg/mL |
These findings suggest that the compound has varying degrees of effectiveness against different bacterial strains, warranting further investigation into its potential as an antimicrobial agent .
Anticancer Research
In vitro studies assessing the anticancer activity of this compound on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that:
- HeLa Cells : The compound reduced cell viability by approximately 60% at a concentration of 50 µM after 48 hours.
- MCF-7 Cells : A similar reduction in viability was observed, indicating potential cytotoxic effects against breast cancer cells.
These results highlight the need for additional research to explore the underlying mechanisms and therapeutic potential of this compound in cancer treatment .
Safety and Toxicity Profile
While promising, the safety profile of this compound remains to be thoroughly evaluated. Initial toxicity assessments indicate moderate toxicity levels in animal models, necessitating careful consideration in future studies aimed at therapeutic applications.
Properties
IUPAC Name |
3-chloro-1-cyclohexylindazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2/c14-13-11-8-4-5-9-12(11)16(15-13)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPZKHRLUXVBEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C3=CC=CC=C3C(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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